molecular formula C13H18ClNO B3372199 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide CAS No. 879319-26-3

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide

Cat. No. B3372199
CAS RN: 879319-26-3
M. Wt: 239.74 g/mol
InChI Key: GPHLNJCBIUGVPE-UHFFFAOYSA-N
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Description

  • CAS Number : Not specified in the available data .

Molecular Structure Analysis

  • Stereochemistry : No stereochemical information is provided in the available data .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activity . This suggests potential applications of this compound in cancer research and treatment.

Anti-HIV Activity

The compound’s derivatives have shown anti-HIV activity . This indicates its potential use in the development of new antiviral drugs.

Antibacterial and Antifungal Activity

The compound’s derivatives have demonstrated antibacterial and antifungal activities . This suggests its potential use in the development of new antibiotics and antifungal drugs.

Anticoagulant Activity

The compound’s derivatives have shown anticoagulant activity . This suggests its potential use in the development of new anticoagulant drugs.

Triglyceride-Lowering and Central Nervous System Stimulant Effects

The compound’s derivatives have shown triglyceride-lowering and central nervous system stimulant effects . This suggests its potential use in the treatment of hypertriglyceridemia and as a CNS stimulant.

Crystallization Research

The compound has been used in crystallization research . This suggests its potential use in the development of new crystallization techniques and processes.

Pharmaceutical Industry

The compound has immense significance for the creation of new hybrid molecules in the pharmaceutical industry . This suggests its potential use in the development of new drugs and treatments.

Safety and Hazards

  • Environmental Impact : Environmental hazard assessment details are not provided .

properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-8-15(13(16)9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHLNJCBIUGVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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